2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid
Overview
Description
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group and a phthalazin-1-ylsulfanyl moiety attached to an acetic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid typically involves the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The starting ester is then subjected to hydrazinolysis, followed by azide coupling with amino acid ester hydrochloride to produce various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various derivatives and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a VEGFR2 inhibitor, it binds to the VEGFR2 protein, inhibiting its activity and thereby affecting the apoptosis process in cancer cells . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Phthalazinedione Derivatives: These compounds share the phthalazine moiety and exhibit similar biological activities, such as anticancer and antibacterial properties.
Indole Derivatives: These compounds contain an indole ring and are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidine Derivatives: These compounds feature a pyrimidine ring and are known for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-Phenyl-2-(phthalazin-1-ylsulfanyl)acetic acid is unique due to its specific combination of a phenyl group and a phthalazin-1-ylsulfanyl moiety attached to an acetic acid backbone. This unique structure allows it to exhibit a diverse range of chemical reactions and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-phenyl-2-phthalazin-1-ylsulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20)14(11-6-2-1-3-7-11)21-15-13-9-5-4-8-12(13)10-17-18-15/h1-10,14H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDVCFGPFZHFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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